molecular formula C15H17N3O2 B12529070 Benzonitrile, 4-(cyclopentyl-2-propenylamino)-2-nitro- CAS No. 821776-63-0

Benzonitrile, 4-(cyclopentyl-2-propenylamino)-2-nitro-

Cat. No.: B12529070
CAS No.: 821776-63-0
M. Wt: 271.31 g/mol
InChI Key: OMMZNMXOANACDD-UHFFFAOYSA-N
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Description

Benzonitrile, 4-(cyclopentyl-2-propenylamino)-2-nitro- (IUPAC name: 4-[(cyclopent-2-en-1-yl)amino]-2-nitrobenzonitrile) is a nitrile-substituted aromatic compound featuring a cyclopentyl-propenylamino group at the para position and a nitro group at the ortho position. This structure confers unique electronic and steric properties, making it a candidate for applications in organic electronics or pharmaceutical intermediates.

Properties

CAS No.

821776-63-0

Molecular Formula

C15H17N3O2

Molecular Weight

271.31 g/mol

IUPAC Name

4-[cyclopentyl(prop-2-enyl)amino]-2-nitrobenzonitrile

InChI

InChI=1S/C15H17N3O2/c1-2-9-17(13-5-3-4-6-13)14-8-7-12(11-16)15(10-14)18(19)20/h2,7-8,10,13H,1,3-6,9H2

InChI Key

OMMZNMXOANACDD-UHFFFAOYSA-N

Canonical SMILES

C=CCN(C1CCCC1)C2=CC(=C(C=C2)C#N)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzonitrile, 4-(cyclopentyl-2-propenylamino)-2-nitro- typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Amination: The cyclopentyl-2-propenylamino group can be introduced via a nucleophilic substitution reaction. This involves the reaction of a suitable amine with a halogenated precursor.

    Nitrile Formation: The nitrile group can be introduced through a dehydration reaction of an amide or by using a cyanation reagent such as sodium cyanide.

Industrial Production Methods

Industrial production of Benzonitrile, 4-(cyclopentyl-2-propenylamino)-2-nitro- may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of oxides or other oxidized derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

    Substitution: The benzene ring can undergo electrophilic substitution reactions, allowing for further functionalization of the compound.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with palladium on carbon or sodium borohydride are frequently used.

    Substitution: Electrophilic reagents such as halogens, sulfonyl chlorides, and alkylating agents are used under acidic or basic conditions.

Major Products Formed

    Oxidation: Oxidized derivatives such as nitroso or nitro compounds.

    Reduction: Amino derivatives.

    Substitution: Various substituted benzonitriles depending on the electrophile used.

Scientific Research Applications

Benzonitrile, 4-(cyclopentyl-2-propenylamino)-2-nitro-: has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Benzonitrile, 4-(cyclopentyl-2-propenylamino)-2-nitro- involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the amino group can form hydrogen bonds and interact with enzymes or receptors. The compound’s effects are mediated through these interactions, influencing various biochemical pathways.

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

Substituent Analysis

The compound’s key structural elements include:

  • Nitro group (-NO₂): Electron-withdrawing, influencing reactivity and electronic properties.

Comparisons are drawn to structurally related benzonitrile derivatives from the evidence:

Table 1: Substituent Comparison
Compound Name Substituents at Position 4 Substituents at Position 2/3 Key Features Reference
Target Compound Cyclopentyl-2-propenylamino 2-Nitro Bulky amine, conjugated alkene N/A
4-[2-[4-(Dimethylamino)phenyl]ethenyl]-3-nitrobenzonitrile Dimethylamino phenyl ethenyl 3-Nitro Extended conjugation, TADF potential
2-[[4-(Bis(2-hydroxyethyl)amino]-2-methylphenyl]azo]-5-nitrobenzonitrile Bis(2-hydroxyethyl)amino azo group 5-Nitro Azo chromophore, hydrophilic
4-[(4-Hydroxypyrimidin-2-yl)amino]benzonitrile 4-Hydroxypyrimidinylamino None Heterocyclic amine, H-bond donor

Electronic and Steric Effects

  • Electron-withdrawing groups (EWGs) : The nitro group in the target compound and analogs (e.g., ) enhances electrophilic substitution resistance but may stabilize charge-transfer states, relevant for OLED applications .

Organic Light-Emitting Diodes (OLEDs)

Compounds like 4-[2-[4-(dimethylamino)phenyl]ethenyl]-3-nitrobenzonitrile are cited in TADF (thermally activated delayed fluorescence) materials for OLEDs due to their conjugated systems and donor-acceptor motifs.

Pharmaceutical Intermediates

Benzonitrile derivatives with nitro and amino groups are often intermediates in drug synthesis. For example, citalopram-related compounds in highlight the role of benzonitrile scaffolds in serotonin reuptake inhibitors. The target compound’s substituents could influence pharmacokinetics, though toxicity risks (e.g., nitrile group) must be assessed .

Biological Activity

Benzonitrile, 4-(cyclopentyl-2-propenylamino)-2-nitro- (CAS Number: 821776-63-0) is a compound that has garnered interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and implications for therapeutic applications.

Chemical Structure and Properties

  • Molecular Formula : C₁₅H₁₇N₃O
  • Molecular Weight : 255.31 g/mol
  • Structural Features : The compound contains a nitro group (–NO₂), which is known for imparting various biological activities including antimicrobial and anticancer effects.

2. Antiangiogenic Effects

Research has highlighted the antiangiogenic properties of nitrobenzoate compounds. For instance, a related compound demonstrated the ability to impair vascular development in zebrafish embryos by disrupting endothelial cell migration and proliferation . This suggests that benzonitrile, 4-(cyclopentyl-2-propenylamino)-2-nitro- may also possess antiangiogenic properties, potentially making it useful in treating conditions characterized by excessive angiogenesis such as tumors and diabetic retinopathy.

3. Antimicrobial Activity

Nitro compounds are well-known for their antimicrobial properties. The nitro group can engage in redox reactions that lead to microbial cell death . Benzonitrile derivatives may exhibit similar activities against various pathogens, including bacteria and parasites, although specific studies on this compound are yet to be published.

Case Studies and Research Findings

StudyFindings
Study on Nitrobenzoate Compounds Demonstrated anticancer effects through tubulin polymerization inhibition .
Zebrafish Model Study Showed that related nitro compounds inhibited vascular growth, indicating potential antiangiogenic effects .
Review on Nitro Compounds Highlighted broad-spectrum biological activities including antimicrobial and anticancer effects .

The biological activity of benzonitrile, 4-(cyclopentyl-2-propenylamino)-2-nitro- is likely mediated through several mechanisms:

  • Redox Reactions : The nitro group can participate in redox chemistry that affects cellular processes.
  • Tubulin Interaction : Similar compounds have been shown to disrupt microtubule dynamics, leading to cell cycle arrest.
  • Endothelial Cell Modulation : By affecting signaling pathways such as VEGF/VEGFR2, these compounds can alter angiogenesis and vascular integrity.

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